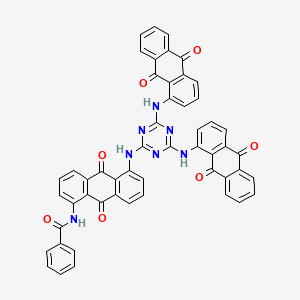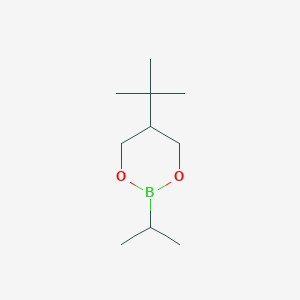
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with tert-butyl and isopropyl groups. The unique structure of this compound imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols under controlled conditions. One common method includes the reaction of tert-butylboronic acid with isopropyl glycol in the presence of a catalyst such as palladium or platinum. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boron compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborinanes. These products are valuable intermediates in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, including boron-doped semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules such as enzymes and nucleic acids, modulating their activity. The dioxaborinane ring structure also allows for specific interactions with other chemical species, facilitating its use in catalysis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Another boron-containing compound with similar reactivity patterns.
tert-Butyl carbamate: A compound with a tert-butyl group but different functional groups and reactivity.
Pinacol boronic esters: Compounds with similar boron-containing structures used in organic synthesis.
Uniqueness
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific combination of tert-butyl and isopropyl groups, which impart distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
89561-37-5 |
|---|---|
Fórmula molecular |
C10H21BO2 |
Peso molecular |
184.09 g/mol |
Nombre IUPAC |
5-tert-butyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)11-12-6-9(7-13-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
AXBCVXRXMGAZMU-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)C(C)(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
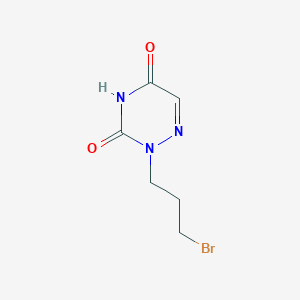

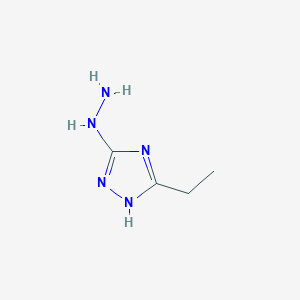
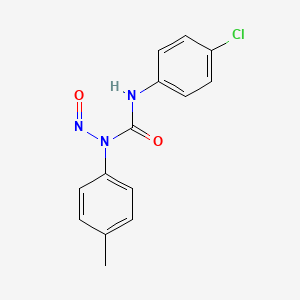
![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)
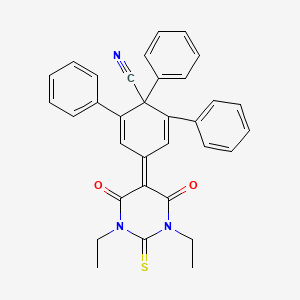
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)

![4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14405053.png)
